molecular formula C11H21Br B13654262 1-(Bromomethyl)-1-isopentylcyclopentane

1-(Bromomethyl)-1-isopentylcyclopentane

Cat. No.: B13654262
M. Wt: 233.19 g/mol
InChI Key: HXJMFNZVDMXDKE-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-isopentylcyclopentane is an organic compound characterized by a bromomethyl group attached to a cyclopentane ring, which is further substituted with an isopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-isopentylcyclopentane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-isopentylcyclopentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-isopentylcyclopentane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by another group.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of the bromine atom with an iodide ion.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) are often used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted cyclopentanes depending on the nucleophile used.

    Elimination: Alkenes are the primary products.

    Oxidation: Oxidized derivatives such as alcohols or ketones can be formed.

Scientific Research Applications

1-(Bromomethyl)-1-isopentylcyclopentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-isopentylcyclopentane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form a highly reactive carbocation intermediate, which can then react with various nucleophiles. This reactivity makes it useful in forming carbon-carbon and carbon-heteroatom bonds in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Bromomethyl)-1-isopentylcyclopentane is unique due to its cyclopentane ring structure combined with an isopentyl group, which imparts distinct steric and electronic properties. This makes it a versatile intermediate in organic synthesis, offering different reactivity compared to linear or aromatic bromides.

Properties

Molecular Formula

C11H21Br

Molecular Weight

233.19 g/mol

IUPAC Name

1-(bromomethyl)-1-(3-methylbutyl)cyclopentane

InChI

InChI=1S/C11H21Br/c1-10(2)5-8-11(9-12)6-3-4-7-11/h10H,3-9H2,1-2H3

InChI Key

HXJMFNZVDMXDKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1(CCCC1)CBr

Origin of Product

United States

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